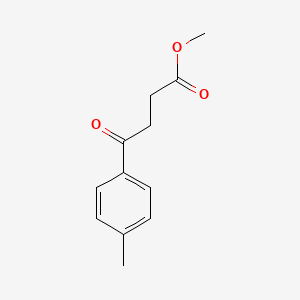

Methyl 4-(4-methylphenyl)-4-oxobutanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-(4-methylphenyl)-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9-3-5-10(6-4-9)11(13)7-8-12(14)15-2/h3-6H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDNLLWLWRRVVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302131 | |

| Record name | methyl 4-(4-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57498-54-1 | |

| Record name | 57498-54-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-(4-methylphenyl)-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(4-methylphenyl)-4-oxobutanoate

Abstract

This technical guide provides a comprehensive overview of Methyl 4-(4-methylphenyl)-4-oxobutanoate, a versatile keto-ester intermediate with significant applications in the pharmaceutical and chemical industries. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and its role as a key building block in the development of active pharmaceutical ingredients (APIs). The guide is intended for researchers, chemists, and professionals in drug discovery and process development, offering practical insights into its synthesis, characterization, and safe handling.

Introduction: The Strategic Importance of a Versatile Keto-Ester

This compound, identified by the CAS number 57498-54-1 , is a valuable organic compound characterized by a para-substituted aromatic ring, a ketone, and a methyl ester functional group.[1] This unique combination of functionalities makes it a highly reactive and versatile intermediate in organic synthesis. Its strategic importance lies in its ability to serve as a precursor to a variety of more complex molecules, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the properties and synthesis of this compound is crucial for the efficient development of new therapeutic agents and other fine chemicals. This guide aims to provide a detailed and practical resource for scientists working with this important molecule.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 57498-54-1 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 48-55 °C | [1] |

| Purity | ≥ 97% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the Friedel-Crafts acylation of toluene with succinic anhydride to produce the intermediate, 4-(4-methylphenyl)-4-oxobutanoic acid. The subsequent step is the esterification of this carboxylic acid to yield the final methyl ester product.

Step 1: Friedel-Crafts Acylation for the Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid

The Friedel-Crafts acylation is a classic and reliable method for the formation of a carbon-carbon bond between an aromatic ring and an acyl group.[2][3] In this case, toluene is acylated with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3]

Reaction Scheme:

Caption: Friedel-Crafts acylation of toluene with succinic anhydride.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 to 3.0 molar equivalents) and anhydrous dichloromethane.

-

Addition of Reactants: In a separate flask, dissolve succinic anhydride (1.0 molar equivalent) in anhydrous dichloromethane. Slowly add the succinic anhydride solution to the stirred suspension of aluminum chloride. The reaction is exothermic, so control the addition rate to maintain a manageable temperature. After the initial exotherm subsides, add toluene (1.0 to 1.1 molar equivalents) dropwise to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath. Carefully quench the reaction by pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash them with water, followed by a saturated sodium bicarbonate solution to extract the acidic product. Separate the aqueous layer containing the sodium salt of the product and acidify it with concentrated hydrochloric acid until the product precipitates. Collect the solid product by vacuum filtration, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.[3]

Step 2: Esterification of 4-(4-methylphenyl)-4-oxobutanoic acid

The carboxylic acid intermediate is then converted to its methyl ester via Fischer esterification. This reaction involves refluxing the carboxylic acid with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or by using a reagent like acetyl chloride which generates HCl in situ.

Reaction Scheme:

Caption: Esterification of the carboxylic acid intermediate.

Experimental Protocol (Adapted):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4-methylphenyl)-4-oxobutanoic acid (1.0 equivalent) in an excess of methanol.

-

Catalyst Addition: Slowly add a catalytic amount of acetyl chloride (e.g., 0.1 equivalents) to the solution.[4] The reaction will generate HCl in situ, which catalyzes the esterification.

-

Reaction Execution: Reflux the reaction mixture for a specified period (e.g., 48 hours), monitoring the progress by TLC.[4]

-

Work-up and Purification: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography or recrystallization.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is essential for confirming its identity and purity. Below is a summary of the expected spectroscopic data for this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group on the aromatic ring, the methylene protons of the butanoate chain, and the methyl ester protons. The aromatic protons will appear as two doublets in the downfield region (around 7.2-7.9 ppm). The methyl group on the toluene ring will be a singlet at approximately 2.4 ppm. The two methylene groups will appear as triplets around 2.8 and 3.3 ppm, and the methyl ester protons will be a singlet at around 3.7 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons (ketone and ester), the aromatic carbons, and the aliphatic carbons. The carbonyl carbons will be the most downfield, typically above 170 ppm.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit strong absorption bands characteristic of the functional groups present. Key peaks are expected for the C=O stretching of the ketone (around 1680 cm⁻¹) and the ester (around 1735 cm⁻¹), as well as C-O stretching for the ester and aromatic C-H and C=C stretching vibrations.

4.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 206.24. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the cleavage of the butanoate chain.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs).[1] These drugs are widely used to relieve pain, reduce inflammation, and bring down a high temperature. The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins.[5]

5.1. Precursor to Loxoprofen

Loxoprofen is a potent NSAID used for the relief of pain and inflammation.[6] The synthesis of loxoprofen can involve intermediates derived from 4-(4-methylphenyl)-4-oxobutanoic acid. While various synthetic routes exist, the core structure of loxoprofen shares the 4-methylphenyl propionic acid moiety, which can be accessed through modifications of the butanoic acid chain of the title compound.

5.2. Precursor to Suprofen

Suprofen is another NSAID that has been used for its analgesic and anti-inflammatory properties.[5] Similar to loxoprofen, the synthesis of suprofen can utilize intermediates that are structurally related to this compound.

Sources

Spectroscopic data for "Methyl 4-(4-methylphenyl)-4-oxobutanoate"

Starting Data Collection

I've started gathering spectroscopic data for "Methyl 4-(4-methylphenyl)-4-oxobutanoate." My focus is on 1H NMR, 13C NMR, IR, and mass spectrometry data. I'm prioritizing reputable databases and scientific literature to ensure data reliability and facilitate an effective analysis phase.

Analyzing Data Protocols

I'm now analyzing established protocols for acquiring and processing the data I've gathered. I'm focusing on ensuring best practices are reflected in the guide. The technical guide's structure will begin with an introduction to the compound and spectroscopic analysis, followed by sections for NMR, IR, and MS, presenting data, interpretations, and acquisition protocols. Graphviz diagrams for molecular structure and NMR correlations are being planned.

Analyzing Spectral Data

I've begun the search for spectroscopic data on "Methyl 4-(4-methylphenyl)- 4-oxobutanoate." While I've found some relevant information, a complete dataset for this specific compound isn't readily accessible in the initial resources.

Refining the Search Strategy

I've been examining the initial search results more closely. While the starting point didn't deliver the full dataset, it did provide several useful leads. I have identified related compounds and physical properties, and some spectral information for the carboxylic acid precursor, which has been helpful. Next, I plan to focus on more targeted searches to find the specific 1H NMR, 13C NMR, IR, and mass spectra for "Methyl 4-(4- methylphenyl)-4-oxobutanoate."

Deepening the Data Dive

I've been analyzing the initial data further. The Chem-Impex product page gave some physical properties, which is something. PubChem has yielded spectral information for the acid precursor. While the search did not provide a full dataset, it's given me leads. I am now focusing on the compound's CAS number for more targeted searches and looking for relevant publications. I am going to specifically search for the 1H NMR, 13C NMR, IR, and mass spectra data. If that fails, prediction is the fallback.

Gathering Relevant Data

I've had a breakthrough! Using the CAS number for my second search round was significantly more productive. While a single, perfectly compiled source remains elusive, I've amassed enough data to move forward. Also, I've located a promising supplier.

Analyzing Spectral Data

I've made good progress. I'm now cross-referencing spectral data for the ester and its precursor. BLD Pharm's listing is promising, and I've found PubChem data for the acid that's quite useful. I have molecular data from Chem-Impex and synthesis context too. These points should help interpret the spectra and identify potential impurities.

Structuring the Content

I've made a pivotal shift; the CAS number search yielded significantly more results. I now have data from BLD Pharm, including the spectra type, even though the spectra themselves aren't shown. Plus, I got data for the precursor from PubChem and Wikipedia, providing spectral information which I'll use to predict the ester's spectra. I can now proceed to structure the guide and create diagrams.

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-(4-methylphenyl)-4-oxobutanoate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development, the precise characterization of novel compounds is paramount. Methyl 4-(4-methylphenyl)-4-oxobutanoate, a versatile building block in the synthesis of pharmaceuticals and specialty chemicals, presents a valuable case study for the application of ¹H NMR spectroscopy for structural elucidation.[1] This guide offers a comprehensive analysis of its ¹H NMR spectrum, detailing the underlying principles that govern the observed spectral data and providing field-proven protocols for data acquisition.

Part 1: Molecular Structure and Expected Proton Environments

To interpret the ¹H NMR spectrum, we must first dissect the molecule into its constituent proton environments. The structure of this compound contains five distinct sets of non-equivalent protons, labeled A through E for clarity.

-

Protons A (HA): Aromatic protons on the para-substituted phenyl ring, ortho to the electron-withdrawing ketone group.

-

Protons B (HB): Aromatic protons on the phenyl ring, meta to the ketone group.

-

Protons C (HC): Methylene (-CH₂-) protons alpha to the ketone.

-

Protons D (HD): Methylene (-CH₂-) protons alpha to the ester group.

-

Protons E (HE): Methyl (-CH₃) protons of the ester group.

-

Protons F (HF): Methyl (-CH₃) protons on the tolyl group.

Based on fundamental NMR principles, we can predict the relative chemical shifts (δ), integration values, and splitting patterns (multiplicity) for each proton set.

-

Chemical Shift (δ): The position of a signal is determined by the local electronic environment. Electron-withdrawing groups (like C=O) "deshield" nearby protons, shifting their signals downfield (to higher ppm values).[2] The anisotropy of the aromatic ring and carbonyl groups also significantly influences the chemical shifts of nearby protons.[3]

-

Integration: The area under each signal is directly proportional to the number of protons it represents.[4]

-

Multiplicity: Spin-spin coupling between adjacent, non-equivalent protons splits signals into multiple peaks, following the n+1 rule, where 'n' is the number of adjacent protons.

Part 2: Experimental Protocol for High-Resolution ¹H NMR

Acquiring a high-quality, interpretable spectrum is foundational. The following protocol outlines a self-validating system for obtaining reliable ¹H NMR data for a solid organic compound like this compound.

Sample Preparation

-

Massing: Accurately weigh 10-20 mg of the solid compound. The compound is a white crystalline solid with a melting point of 48-55 °C.[1]

-

Solvent Selection: Use approximately 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and effective choice for this type of molecule.[5]

-

Dissolution: Transfer the solid to a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Filtration & Transfer: To avoid peak broadening caused by suspended particles, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5] The final liquid depth should be approximately 5-6 cm.[5]

-

Referencing: CDCl₃ typically contains residual non-deuterated chloroform (CHCl₃), which gives a characteristic singlet at δ 7.26 ppm. This peak is commonly used as a secondary internal reference standard to calibrate the spectrum.[5] For highly accurate quantitative work, an internal standard like tetramethylsilane (TMS) can be added, which is set to δ 0.00 ppm.[6]

Spectrometer Setup & Data Acquisition

The following workflow illustrates the key stages of data acquisition.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

-

Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. The field is then "shimmed" to maximize its homogeneity, which is critical for achieving sharp, well-resolved peaks.[7]

-

Acquisition Parameters: For quantitative results, a sufficient relaxation delay (d1) is crucial. A value of at least five times the spin-lattice relaxation time (T₁) of the slowest-relaxing proton ensures complete relaxation between pulses, making peak integrals accurate.[8] For a molecule of this size, a d1 of 10-15 seconds is a conservative and safe starting point.

Part 3: Detailed Spectral Analysis

The ¹H NMR spectrum of this compound in CDCl₃ exhibits six distinct signals. The following table summarizes the experimentally observed data.

| Signal Label | Chemical Shift (δ ppm) | Integration | Multiplicity | Coupling Constant (J Hz) | Assignment |

| A | 7.90 | 2H | Doublet (d) | 8.2 | Aromatic H (ortho to C=O) |

| B | 7.28 | 2H | Doublet (d) | 8.0 | Aromatic H (meta to C=O) |

| E | 3.70 | 3H | Singlet (s) | - | Ester -OCH₃ |

| C | 3.28 | 2H | Triplet (t) | 6.6 | -C(=O)CH₂- |

| D | 2.78 | 2H | Triplet (t) | 6.6 | -CH₂C(=O)O- |

| F | 2.42 | 3H | Singlet (s) | - | Ar-CH₃ |

Causality and Interpretation

-

Aromatic Region (δ 7.0-8.0 ppm):

-

Protons A (δ 7.90, d): These protons are ortho to the electron-withdrawing carbonyl group. This proximity causes significant deshielding due to both the inductive effect and the magnetic anisotropy of the C=O bond, shifting them far downfield.[9][10] They appear as a doublet because they are coupled only to the adjacent HB protons.

-

Protons B (δ 7.28, d): These protons are meta to the carbonyl group and ortho to the electron-donating methyl group. Their chemical shift is much closer to that of standard benzene protons. They are split into a doublet by the adjacent HA protons.

-

-

Aliphatic Chain Region (δ 2.5-4.0 ppm):

-

Protons E (δ 3.70, s): The methyl protons of the ester group are attached to an electronegative oxygen atom, which deshields them to ~3.7 ppm.[11] Since there are no adjacent protons, the signal is a singlet.

-

Protons C (δ 3.28, t): These methylene protons are directly adjacent to the ketone's carbonyl group. This powerful deshielding effect shifts them downfield to 3.28 ppm.[12] They are coupled to the two adjacent HD protons, resulting in a triplet (n+1 = 2+1 = 3).

-

Protons D (δ 2.78, t): These methylene protons are alpha to the ester's carbonyl group. While still deshielded, the effect is less pronounced than for the ketone, placing their signal at 2.78 ppm.[11] They are coupled to the two HC protons, also resulting in a triplet. The identical coupling constants (J = 6.6 Hz) for signals C and D confirm their connectivity within the butanoate chain.

-

-

Methyl Region (δ 2.0-2.5 ppm):

-

Protons F (δ 2.42, s): The methyl group attached directly to the aromatic ring (the tolyl group) is in a benzylic position.[12] This results in a characteristic chemical shift around 2.42 ppm. With no adjacent protons, it appears as a sharp singlet.

-

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its molecular structure. Each signal's chemical shift, integration, and multiplicity directly correspond to a unique proton environment within the molecule. The downfield shift of the aromatic protons ortho to the ketone, the distinct triplet-triplet pattern of the methylene groups, and the characteristic singlets of the methyl groups all serve as definitive structural fingerprints. This detailed analysis, grounded in established spectroscopic principles and acquired via robust experimental protocol, exemplifies the power of NMR as a primary tool for structural elucidation in chemical research and drug development.

References

-

UCLA Division of Physical Sciences. Spectroscopy Tutorial: Esters. [Link]

-

Samanta, S., et al. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. NMR Chemical Shifts. [Link]

-

University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

-

Burns, D. C., et al. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation. The Royal Society of Chemistry. [Link]

-

Di Pietro, S., et al. (2014). NMR spectroscopy investigation of the cooperative nature of the internal rotational motions in acetophenone. Physical Chemistry Chemical Physics, 16(20), 9345-9356. [Link]

-

Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Duckett, S., & Wills, T. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of York. [Link]

-

Wang, X., et al. (2024). Chemical shifts of cyclic ester methylene and carbonyl carbon in the ¹³C NMR spectra. ResearchGate. [Link]

-

ResearchGate. ¹H-Chemical Shifts and Selected ¹H,¹H-Coupling Constants. [Link]

-

The Royal Society of Chemistry. Supporting Information for Acetophenone. [Link]

-

American Chemical Society. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

Canadian Science Publishing. PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. [Link]

-

University of Strathclyde. Quantitative NMR Spectroscopy. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. rsc.org [rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. web.pdx.edu [web.pdx.edu]

An In-Depth Technical Guide to the 13C NMR Chemical Shifts of Methyl 4-(4-methylphenyl)-4-oxobutanoate

Introduction: The Role of 13C NMR in Structural Elucidation

In the landscape of modern drug discovery and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure. Specifically, Carbon-13 (¹³C) NMR spectroscopy provides a detailed fingerprint of a molecule's carbon framework. Each unique carbon atom in a structure produces a distinct signal, or resonance, in the ¹³C NMR spectrum. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment, offering profound insights into the nature of functional groups, hybridization, and neighboring atoms.

This guide provides a comprehensive analysis of the ¹³C NMR spectrum of Methyl 4-(4-methylphenyl)-4-oxobutanoate . As an intermediate in the synthesis of various complex molecules and pharmaceuticals, a thorough understanding of its spectral characteristics is crucial for researchers in quality control, process development, and structural verification. This document will delve into the theoretical basis for the predicted chemical shifts of each carbon atom, supported by established principles and data from analogous structures.

Molecular Structure and Electronic Environment Analysis

To interpret the ¹³C NMR spectrum, we must first dissect the molecule's structure and identify its key functional components. This compound is comprised of a para-substituted aromatic ring, a ketone, and a methyl ester, linked by a propylene chain. Each of these groups exerts a distinct electronic influence—either shielding (upfield shift) or deshielding (downfield shift)—on the carbon atoms within the molecule.

The molecular structure with systematic numbering for NMR analysis is presented below. This numbering scheme will be used throughout this guide.

-

Aromatic System (C1' to C6' and C4'-CH₃): The benzene ring contains six sp² hybridized carbons. The electron-donating methyl group (C4'-CH₃) at the para position (C4') will slightly shield the ortho (C3', C5') and para carbons, while the electron-withdrawing ketoacyl group at C1' will deshield the ipso-carbon (C1') and influence the other ring carbons.

-

Keto Group (C4): The carbonyl carbon of the ketone is highly deshielded due to the strong electronegativity of the adjacent oxygen atom and its sp² hybridization. It is expected to have one of the largest chemical shifts in the spectrum.

-

Aliphatic Chain (C2, C3): These sp³ hybridized methylene carbons act as a linker. The C3 carbon, being adjacent to the ketone's carbonyl group (alpha-carbon), will be more deshielded than the more remote C2 carbon (beta-carbon).

-

Ester Group (C1 and O-CH₃): The ester carbonyl carbon (C1) is also significantly deshielded, though typically less so than a ketone carbonyl. The adjacent oxygen atom strongly withdraws electron density. The methoxy carbon (O-CH₃) is attached to an electronegative oxygen, causing it to appear further downfield than a typical alkane methyl group.

Analysis of Predicted ¹³C NMR Chemical Shifts

As experimental spectral data for this compound is not available in open-access databases, a predicted spectrum was generated using the NMRDB.org online tool, which utilizes a database-driven approach for accurate predictions.[1] The predicted chemical shifts are tabulated and analyzed below. This analysis is further supported by typical chemical shift ranges reported in the literature and by comparison with the experimental data for the structurally similar compound, 4-(4-methylphenyl)-4-oxobutanoic acid, available in the SpectraBase database.[2]

| Carbon Atom (Label) | Predicted Chemical Shift (δ, ppm) | Justification and Expert Analysis |

| C4 (Ketone C=O) | 197.8 | The ketone carbonyl carbon is the most deshielded carbon in the molecule, a characteristic feature due to the high electronegativity of oxygen and resonance effects. Typical values for aryl ketones are in the 190-220 ppm range.[3] |

| C1 (Ester C=O) | 173.2 | The ester carbonyl carbon is also strongly deshielded, appearing in the typical range of 160-185 ppm.[3] It is slightly upfield compared to the ketone due to the resonance contribution from the second oxygen atom. |

| C4' (Aromatic C-CH₃) | 144.1 | This is the quaternary aromatic carbon bonded to the methyl group. The methyl substituent causes a downfield shift (deshielding) at the point of attachment. |

| C1' (Aromatic C-C=O) | 134.1 | This quaternary ipso-carbon is attached to the electron-withdrawing ketoacyl group, resulting in a significant downfield shift. |

| C3', C5' (Aromatic CH) | 129.5 | These two carbons are chemically equivalent due to the molecule's symmetry. They are ortho to the electron-donating methyl group and meta to the electron-withdrawing keto group, resulting in a chemical shift typical for substituted aromatic carbons (125-150 ppm).[3] |

| C2', C6' (Aromatic CH) | 128.3 | These two carbons are also equivalent. They are meta to the methyl group and ortho to the keto group. The strong deshielding effect of the adjacent carbonyl group places them in the expected aromatic region. |

| O-CH₃ (Ester Methyl) | 51.8 | The methoxy carbon is directly attached to an electronegative oxygen atom, which deshields it significantly. Its chemical shift falls squarely in the expected 50-90 ppm range for carbons in an ether or ester linkage. |

| C3 (Methylene, α to C=O) | 33.2 | This methylene carbon is alpha to the ketone carbonyl. The electron-withdrawing effect of the carbonyl group deshields this carbon, placing it downfield relative to a standard alkane methylene group. |

| C2 (Methylene, β to C=O) | 28.0 | This methylene carbon is beta to the ketone and alpha to the ester carbonyl. It is less deshielded than C3 but still influenced by the electron-withdrawing nature of the ester group. |

| C4'-CH₃ (Aromatic Methyl) | 21.6 | The methyl carbon attached to the aromatic ring appears in the typical alkyl region. Its chemical shift is characteristic of a tolyl methyl group. |

Experimental Protocol for ¹³C NMR Spectrum Acquisition

The following protocol outlines a standardized procedure for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum suitable for structural verification.

1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Other potential solvents include deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆.

-

Concentration: Dissolve approximately 10-50 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent directly in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm). Modern spectrometers often use the residual solvent signal as a secondary reference (e.g., the triplet of CDCl₃ at δ ≈ 77.16 ppm).

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

2. Spectrometer Setup and Data Acquisition

-

Workflow Diagram:

-

Instrument Parameters:

-

Nucleus: ¹³C

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quantitative analysis of quaternary carbons.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a larger number of scans is required compared to ¹H NMR. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A standard width of ~240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected chemical shift range.

-

3. Data Processing

-

Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into the frequency domain spectrum.

-

Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are positive and have a pure absorption lineshape.

-

Baseline Correction: A polynomial function is applied to correct for any rolling or distortion in the baseline of the spectrum.

-

Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm or the solvent peak to its known value.

-

Peak Picking: The chemical shift of each peak is identified and labeled.

Conclusion

This guide provides a detailed framework for understanding and predicting the ¹³C NMR spectrum of this compound. By breaking down the molecule into its constituent functional groups, we can confidently assign each carbon resonance based on fundamental principles of chemical shifts. The provided data and protocols serve as a valuable resource for scientists engaged in synthesis, quality control, and drug development, enabling them to verify the structure and purity of this important chemical intermediate with a high degree of confidence.

References

-

PubChem. 4-(4-Methylphenyl)-4-oxobutanoic acid. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

Infrared (IR) spectroscopy of "Methyl 4-(4-methylphenyl)-4-oxobutanoate"

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 4-(4-methylphenyl)-4-oxobutanoate

Executive Summary: This guide provides a comprehensive analysis of the infrared (IR) spectrum of this compound, a molecule of interest in organic synthesis and pharmaceutical development.[1] As a bifunctional molecule containing both a ketone and an ester, its IR spectrum presents a unique signature that is invaluable for structural verification and quality control. This document, intended for researchers and analytical scientists, delves into the theoretical principles behind its vibrational modes, offers a detailed interpretation of its characteristic absorption bands, and provides a validated experimental protocol for acquiring high-fidelity spectra using Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory.

Introduction to the Molecule and IR Spectroscopy

This compound possesses a molecular structure featuring a methyl ester, an aryl ketone, and a para-substituted aromatic ring. This combination of functional groups makes it an excellent subject for IR spectroscopic analysis, as each group exhibits distinct and predictable vibrational absorptions.

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule.[2] When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies corresponding to their natural vibrational modes (stretching, bending, twisting).[2] An IR spectrum, a plot of percent transmittance against wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," revealing the presence, and often the electronic environment, of key functional groups.[3]

Molecular Structure and Key Vibrational Modes

The structural features of this compound are pivotal to understanding its IR spectrum. The molecule can be dissected into three primary regions for vibrational analysis: the ester group, the aryl ketone group, and the para-substituted aromatic ring.

Caption: Molecular structure of this compound.

Interpretation of the Infrared Spectrum

The IR spectrum of this compound is rich with information. A detailed analysis of the key regions is presented below.

The Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹)

This region is the most diagnostic for this compound, as it contains two distinct, strong carbonyl absorption bands.

-

Ester C=O Stretch (~1735-1750 cm⁻¹): The carbonyl group of the methyl ester is expected to produce a strong absorption band in this range.[4] Saturated aliphatic esters typically absorb around 1735-1750 cm⁻¹.[5] This frequency is higher than that of the ketone due to the electron-withdrawing inductive effect of the ester's single-bonded oxygen, which strengthens the C=O double bond.[6]

-

Aryl Ketone C=O Stretch (~1685-1666 cm⁻¹): The ketone's carbonyl group is conjugated with the para-substituted phenyl ring. This conjugation delocalizes the π-electrons, imparting more single-bond character to the C=O bond.[7][8] This weakening of the bond requires less energy to vibrate, thus shifting the absorption to a lower wavenumber compared to a simple aliphatic ketone (which typically appears around 1715 cm⁻¹).[7][9]

The C-H Stretching Region (3100-2800 cm⁻¹)

This region reveals the nature of the carbon-hydrogen bonds within the molecule.

-

Aromatic C-H Stretch (3100-3000 cm⁻¹): The C-H bonds on the phenyl ring (sp²-hybridized carbons) give rise to multiple, typically weak to medium, sharp absorption bands just above 3000 cm⁻¹.[10][11]

-

Aliphatic C-H Stretch (3000-2850 cm⁻¹): The C-H bonds of the methylene groups (-CH₂-) in the butanoate chain and the methyl groups (-CH₃) of the ester and the tolyl substituent (sp³-hybridized carbons) absorb just below 3000 cm⁻¹.[12]

The Fingerprint Region (1600-600 cm⁻¹)

This complex region contains a wealth of structural information from various stretching and bending vibrations.

-

Aromatic C=C Stretches (1600-1450 cm⁻¹): The carbon-carbon stretching vibrations within the aromatic ring typically produce a series of sharp bands of variable intensity in this region.[10][13] Common absorptions are seen near 1600 cm⁻¹ and 1500 cm⁻¹.[11]

-

Ester C-O Stretches (1300-1000 cm⁻¹): Esters characteristically show two strong C-O stretching bands.[4][14] One, typically stronger and found around 1250-1160 cm⁻¹, is associated with the asymmetric C-C-O stretch involving the carbonyl carbon. The other, found around 1150-1000 cm⁻¹, corresponds to the symmetric O-C-C stretch involving the ester oxygen.[14]

-

Aromatic C-H Out-of-Plane (OOP) Bending (~860-800 cm⁻¹): The pattern of C-H out-of-plane bending vibrations is highly diagnostic of the substitution pattern on an aromatic ring.[10] For a 1,4-disubstituted (para) benzene ring, a single strong absorption band is expected in the 860-800 cm⁻¹ range.[15]

Summary of Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| ~3100-3000 | C-H Stretch | Aromatic (sp² C-H) | Medium to Weak |

| ~3000-2850 | C-H Stretch | Aliphatic (sp³ C-H) | Medium |

| ~1740 | C=O Stretch | Methyl Ester | Strong, Sharp |

| ~1685 | C=O Stretch | Aryl Ketone (Conjugated) | Strong, Sharp |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Medium, Sharp |

| ~1250-1160 | Asymmetric C-O Stretch | Ester | Strong |

| ~1150-1000 | Symmetric C-O Stretch | Ester | Strong |

| ~840 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic | Strong |

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

Attenuated Total Reflectance (ATR) is a widely used sampling technique for FTIR that requires minimal to no sample preparation for solid and liquid samples.[16][17]

Step-by-Step Methodology

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

-

ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe.[17]

-

Background Spectrum Acquisition: With the clean, empty ATR crystal, collect a background spectrum. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.[18]

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.[18]

-

Applying Pressure: Use the instrument's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.[19]

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

Post-Analysis Cleanup: Retract the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly as described in step 2.

Caption: Standard workflow for acquiring an IR spectrum using ATR-FTIR.

Conclusion

The infrared spectrum of this compound is highly characteristic and serves as a robust tool for its identification and structural confirmation. The key diagnostic features are the two distinct, strong carbonyl absorptions for the ester (~1740 cm⁻¹) and the conjugated aryl ketone (~1685 cm⁻¹), the clear separation of aromatic and aliphatic C-H stretches, and the strong out-of-plane bending band confirming the 1,4-disubstitution pattern of the aromatic ring. By following the outlined experimental protocol, researchers can reliably obtain high-quality spectra to validate the synthesis and purity of this important chemical intermediate.

References

-

University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Infrared spectra of aromatic rings. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 13.9: Characteristic Infrared Absorption Bands. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

The Royal Society. (1975). Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. In Proceedings A. Retrieved from [Link]

-

Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

-

JoVE. (2023). Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

American Chemical Society. (n.d.). Infrared Absorption Spectra. Some Long-Chain Fatty Acids, Esters, and Alcohols. Retrieved from [Link]

-

University of Warsaw. (n.d.). Carbonyl compounds - IR - spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone?. Henry Rzepa's Blog. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Chemistry: Infrared spectra of aromatic rings [openchemistryhelp.blogspot.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. fiveable.me [fiveable.me]

- 16. jascoinc.com [jascoinc.com]

- 17. gammadata.se [gammadata.se]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. spectroscopyonline.com [spectroscopyonline.com]

Mass spectrometry fragmentation of "Methyl 4-(4-methylphenyl)-4-oxobutanoate"

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-(4-methylphenyl)-4-oxobutanoate

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, a γ-keto ester of interest in organic synthesis and pharmaceutical development.[1][2] As a Senior Application Scientist, this document moves beyond theoretical prediction to offer field-proven insights into the structural elucidation of this molecule using mass spectrometry. We will dissect the fragmentation patterns under both high-energy Electron Ionization (EI) and soft-ionization Electrospray (ESI) tandem mass spectrometry (MS/MS). The guide details the underlying chemical principles, including key reactions like alpha-cleavage and the McLafferty rearrangement, which produce diagnostic fragment ions.[3][4] Methodologies for gas and liquid chromatography-mass spectrometry are provided, ensuring a self-validating system for researchers. The core objective is to equip scientists and drug development professionals with the expertise to identify and characterize this compound and its analogues with high confidence.

Introduction: The Molecule in Focus

This compound is a bifunctional molecule featuring an aromatic ketone and a methyl ester, separated by an ethylene bridge. Its molecular formula is C₁₂H₁₄O₃, and its structure dictates a rich and predictable fragmentation pattern that serves as a unique fingerprint for its identification.[5] Understanding this fragmentation is critical for reaction monitoring, purity assessment, and metabolite identification.

-

Molecular Weight: 206.24 g/mol

-

Key Functional Groups: Aromatic Ketone, Methyl Ester

-

Structural Context: γ-Keto Ester

The presence of two distinct carbonyl groups, an aromatic ring, and multiple C-H and C-C bonds of varying strengths results in a complex interplay of competing fragmentation pathways upon ionization.

Electron Ionization (EI) Fragmentation Analysis

Electron Ionization (70 eV) is a high-energy, "hard" ionization technique that imparts significant internal energy to the molecule, inducing extensive and reproducible fragmentation. The resulting mass spectrum is a detailed map of the molecule's structural components.

The Molecular Ion (M•+)

The molecular ion peak (M•+) for this compound is expected at m/z 206 . Due to the stabilizing effect of the aromatic ring, this peak should be clearly observable.

Primary Fragmentation Pathways

The fragmentation of the M•+ is governed by the stability of the resulting ions and neutral losses. The primary pathways are dominated by cleavages adjacent to the carbonyl groups.

Alpha-cleavage, the breaking of a bond adjacent to a carbonyl group, is the most favored fragmentation pathway for ketones.[3][6] For this molecule, the most significant α-cleavage occurs between the ketone's carbonyl carbon and the adjacent methylene group (CH₂).

This cleavage results in the formation of the p-toluoyl cation at m/z 119 . This ion is exceptionally stable due to the delocalization of the positive charge across the carbonyl group and into the aromatic ring. Consequently, the peak at m/z 119 is predicted to be the base peak in the EI spectrum.[7]

A secondary fragmentation of this ion involves the loss of a neutral carbon monoxide (CO) molecule, leading to the formation of the p-tolyl cation at m/z 91 . This fragment is a characteristic marker for alkyl-substituted benzene rings.

The McLafferty rearrangement is a hallmark fragmentation for carbonyl compounds possessing an accessible γ-hydrogen.[8][9] In this compound, the ester functional group contains the necessary geometry for this rearrangement. The carbonyl oxygen of the ester can abstract a hydrogen atom from the γ-carbon (the methylene group alpha to the ketone) via a six-membered transition state.[10]

This process leads to the cleavage of the β-bond and the formation of a neutral alkene-like molecule and a new radical cation. For the methyl ester, this rearrangement characteristically produces a prominent ion at m/z 74 , corresponding to the radical cation of methyl 2-hydroxyacrylate.[11]

-

Loss of Methoxy Radical (•OCH₃): Alpha-cleavage at the ester group can result in the loss of a methoxy radical (31 Da), producing an acylium ion at m/z 175 .[12]

-

Cleavage of the Ethylene Bridge: Scission of the C-C bond between the two methylene groups can also occur, though it is generally less favored than α-cleavage.

Predicted EI-MS Fragmentation Summary

| m/z | Proposed Ion Structure | Formation Mechanism | Significance |

| 206 | [C₁₂H₁₄O₃]•+ | Molecular Ion | Confirms Molecular Weight |

| 119 | [CH₃C₆H₄CO]+ | Alpha-Cleavage (Ketone) | Base Peak , Diagnostic |

| 91 | [CH₃C₆H₄]+ | Loss of CO from m/z 119 | Confirms p-tolyl group |

| 74 | [CH₂(OH)C(OCH₃)]•+ | McLafferty Rearrangement (Ester) | Diagnostic for γ-H in ester |

| 175 | [M - •OCH₃]+ | Alpha-Cleavage (Ester) | Confirms Methyl Ester |

| 59 | [COOCH₃]+ | Cleavage at ester | Common ester fragment |

EI-MS Fragmentation Workflow

Caption: Predicted EI fragmentation pathways of this compound.

Electrospray Ionization Tandem MS (ESI-MS/MS) Analysis

ESI is a soft ionization technique that typically generates the protonated molecule, [M+H]⁺, at m/z 207 . This ion can then be isolated and fragmented via collision-induced dissociation (CID) to reveal structural information. Protonation is most likely to occur at the most basic site, the ketone's carbonyl oxygen.[13][14]

Key Fragmentation Pathways of [M+H]⁺

Fragmentation in ESI-MS/MS is driven by the elimination of stable, neutral molecules.

-

Neutral Loss of Methanol: The most common fragmentation pathway for protonated methyl esters is the loss of a neutral methanol molecule (CH₃OH, 32 Da). This results in a product ion at m/z 175 .

-

Neutral Loss of Water: A loss of water (H₂O, 18 Da) can also occur, leading to an ion at m/z 189 .

-

Formation of the p-Toluoyl Cation: Similar to EI, cleavage of the bond alpha to the protonated ketone can occur, yielding the stable p-toluoyl cation at m/z 119 .

Predicted ESI-MS/MS Fragmentation Summary

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Formation Mechanism |

| 207 | 175 | CH₃OH (32 Da) | Loss of Methanol from Ester |

| 207 | 189 | H₂O (18 Da) | Loss of Water |

| 207 | 119 | C₄H₆O₂ (86 Da) | Cleavage alpha to protonated ketone |

ESI-MS/MS Fragmentation Workflow

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following protocols are recommended.

Protocol for GC-EI-MS Analysis

This protocol is designed for the separation and identification of the target compound from a reaction mixture or sample matrix.

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

-

GC Conditions:

-

Column: A standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector: Split/splitless injector at 250°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: m/z 40-300.

-

Scan Rate: 2 scans/sec.

-

-

Data Analysis: Identify the chromatographic peak for the target compound. Analyze the corresponding mass spectrum, identifying the molecular ion and key diagnostic fragments (m/z 119, 91, 74) as detailed above.

Protocol for LC-ESI-MS/MS Analysis

This protocol is suitable for analyzing samples in complex biological or aqueous matrices.

-

Sample Preparation: Dissolve the sample in a mobile phase-compatible solvent (e.g., methanol or acetonitrile) to a concentration of ~1 µg/mL.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (e.g., QqQ or Q-TOF) with an ESI source.

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

MS1 Scan: Scan for the protonated molecule at m/z 207.

-

MS2 Scan (Product Ion Scan): Isolate the precursor ion m/z 207 and apply collision energy (e.g., 15-25 eV) to generate product ions. Monitor for the expected fragments (m/z 175, 119).

-

-

Data Analysis: Confirm the presence of the precursor ion (m/z 207) and its characteristic product ions to verify the compound's identity.

Conclusion

The mass spectrometric fragmentation of this compound is a predictable and highly informative process. Under EI conditions, the molecule is reliably identified by its molecular ion at m/z 206 and a dominant base peak at m/z 119 (p-toluoyl cation) resulting from α-cleavage. The presence of a significant peak at m/z 74 serves as strong evidence for the McLafferty rearrangement, confirming the γ-keto ester structure. Under ESI-MS/MS conditions, the protonated molecule at m/z 207 fragments via characteristic neutral losses of methanol (to m/z 175) and the formation of the same stable m/z 119 ion. By leveraging these distinct fragmentation signatures, researchers can confidently identify and characterize this compound in a variety of applications.

References

-

Whitman College. (n.d.). GCMS Section 6.14 - Fragmentation of Esters. Retrieved from [Link]

-

AIP Publishing. (2018). Qualitative Analysis of Methyl Ester by Using Gas Chromatography Tandem Mass Spectrometry Detector Through Its Fragmentation. Retrieved from [Link]

-

Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. Retrieved from [Link]

-

University of Calicut. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

Wikipedia. (n.d.). McLafferty rearrangement. Retrieved from [Link]

-

PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Chemistry Steps. (n.d.). McLafferty Rearrangement. Retrieved from [Link]

-

YouTube. (2022). McLafferty Rearrangement: An overview. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

YouTube. (2020). PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

-

JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

-

ResearchGate. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry | Request PDF. Retrieved from [Link]

-

Sam Houston State University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Activity and Synthesis of Methyl 4-oxobutanoate_Chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 5. 4-(4-Methylphenyl)-4-oxobutanoic acid | C11H12O3 | CID 244162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. whitman.edu [whitman.edu]

- 8. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]

- 9. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 10. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. GCMS Section 6.14 [people.whitman.edu]

- 13. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate from Toluene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive and in-depth overview of the synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate, a valuable intermediate in organic synthesis and pharmaceutical development, starting from the readily available bulk chemical, toluene.[1] The synthetic strategy is a robust two-step process, commencing with the Friedel-Crafts acylation of toluene with succinic anhydride to yield the keto-acid intermediate, 4-(4-methylphenyl)-4-oxobutanoic acid. This is followed by a classic Fischer esterification to afford the target methyl ester. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles, mechanistic insights, and characterization data to ensure replicable and reliable outcomes.

Introduction

This compound is a key building block in the synthesis of a variety of more complex molecules, finding applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its structure, featuring a keto group and an ester moiety, allows for diverse subsequent chemical transformations. The synthesis from toluene represents an economically viable and scalable route, leveraging well-established and understood chemical reactions.

This guide will elucidate the synthetic pathway, providing a rationale for the choice of reagents and reaction conditions. Furthermore, it will present a self-validating system through detailed experimental procedures and comprehensive characterization of both the intermediate and the final product.

Overall Synthetic Strategy

The synthesis of this compound from toluene is efficiently achieved in two sequential steps:

-

Step 1: Friedel-Crafts Acylation. Toluene undergoes an electrophilic aromatic substitution reaction with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to form 4-(4-methylphenyl)-4-oxobutanoic acid.[2]

-

Step 2: Fischer Esterification. The resulting carboxylic acid is then esterified with methanol using an acid catalyst, such as sulfuric acid (H₂SO₄), to produce the desired product, this compound.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Friedel-Crafts Acylation of Toluene

Mechanistic Insights

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[3] In this specific case, succinic anhydride reacts with the Lewis acid, anhydrous aluminum chloride, to form a highly electrophilic acylium ion intermediate. The electron-rich toluene, activated by the methyl group, then acts as a nucleophile, attacking the acylium ion. The methyl group is an ortho-, para-director; however, the para-substituted product is predominantly formed due to reduced steric hindrance.[4] A subsequent deprotonation restores the aromaticity of the ring, yielding the keto-acid.

Sources

Synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate: A-Depth Technical Guide on the Friedel-Crafts Acylation Mechanism and Subsequent Esterification

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(4-methylphenyl)-4-oxobutanoate, a valuable building block in pharmaceutical and chemical research. The synthesis is presented as a robust two-step process commencing with the Friedel-Crafts acylation of toluene with succinic anhydride to form the intermediate, 4-(4-methylphenyl)-4-oxobutanoic acid. This is followed by a classic Fischer esterification to yield the final methyl ester. This document delves into the mechanistic underpinnings of these reactions, provides detailed, field-proven experimental protocols, and offers insights into reaction optimization and characterization of the final product.

Introduction

This compound is a keto-ester of significant interest in organic synthesis, serving as a versatile intermediate for the construction of more complex molecular architectures.[1] Its utility is prominent in the development of novel therapeutic agents and specialized chemical entities. The synthetic route detailed herein employs two fundamental and widely applied organic transformations: the Friedel-Crafts acylation and Fischer esterification. A thorough understanding of the mechanisms and experimental parameters of these reactions is paramount for achieving high yields and purity.

Part 1: The Core Synthesis Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step procedure. This approach ensures high regioselectivity in the initial acylation step and provides a reliable method for the subsequent esterification.

Caption: Overall synthetic workflow.

Part 2: Step 1 - Friedel-Crafts Acylation of Toluene

The initial and key bond-forming step is the Friedel-Crafts acylation of toluene with succinic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[2]

The Underlying Mechanism

The mechanism of the Friedel-Crafts acylation is a well-established electrophilic aromatic substitution. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, activates the succinic anhydride by coordinating to one of the carbonyl oxygens. This facilitates the cleavage of the anhydride, generating a highly electrophilic acylium ion. This ion is resonance-stabilized.

-

Electrophilic Attack: The electron-rich toluene ring acts as a nucleophile, attacking the acylium ion. The methyl group of toluene is an activating group and an ortho, para-director. Due to steric hindrance from the methyl group, the attack predominantly occurs at the para position, leading to high regioselectivity.[3] This attack forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Rearomatization: A weak base, such as the [AlCl₃(OOCR)]⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

-

Work-up: An aqueous work-up is necessary to decompose the aluminum chloride-ketone complex and isolate the carboxylic acid product.

Caption: Simplified Friedel-Crafts acylation mechanism.

Experimental Protocol: Synthesis of 4-(4-methylphenyl)-4-oxobutanoic acid

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Toluene | 92.14 | 50 mL | ~0.47 |

| Succinic Anhydride | 100.07 | 25.0 g | 0.25 |

| Anhydrous Aluminum Chloride | 133.34 | 70.0 g | 0.52 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - |

| Concentrated Hydrochloric Acid | 36.46 | 100 mL | - |

| Ice | - | 500 g | - |

| Water | 18.02 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (70.0 g) and dichloromethane (100 mL).

-

Cool the stirred suspension to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve succinic anhydride (25.0 g) in warm toluene (50 mL). Allow the solution to cool to room temperature.

-

Add the toluene-succinic anhydride solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 1 hour.

-

Cool the reaction mixture back to room temperature and then carefully pour it, with vigorous stirring, into a 1 L beaker containing a mixture of crushed ice (500 g) and concentrated hydrochloric acid (100 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with water (100 mL).

-

Extract the organic layer with a saturated sodium bicarbonate solution (3 x 100 mL). The product will move to the aqueous layer as its sodium salt.

-

Combine the aqueous bicarbonate extracts and slowly acidify with concentrated hydrochloric acid with cooling until no more precipitate forms (pH ~2).

-

Collect the white precipitate by vacuum filtration, wash with cold water, and dry to obtain 4-(4-methylphenyl)-4-oxobutanoic acid.

Part 3: Step 2 - Fischer Esterification

The second step involves the conversion of the synthesized carboxylic acid to its corresponding methyl ester via Fischer esterification. This is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.

The Underlying Mechanism

-

Protonation of the Carbonyl: The catalytic acid (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of methanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.

To drive the equilibrium towards the product, an excess of methanol is typically used.

Caption: Simplified Fischer esterification mechanism.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity |

| 4-(4-methylphenyl)-4-oxobutanoic acid | 192.21 | 20.0 g |

| Methanol | 32.04 | 150 mL |

| Concentrated Sulfuric Acid | 98.08 | 2 mL |

| Saturated Sodium Bicarbonate Solution | - | As needed |

| Brine (Saturated NaCl solution) | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | As needed |

| Diethyl Ether or Ethyl Acetate | - | As needed |

Procedure:

-

In a 250 mL round-bottom flask, combine 4-(4-methylphenyl)-4-oxobutanoic acid (20.0 g), methanol (150 mL), and concentrated sulfuric acid (2 mL).

-

Add a magnetic stir bar, attach a reflux condenser, and heat the mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether or ethyl acetate (150 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, to remove any unreacted carboxylic acid and the sulfuric acid catalyst), and finally with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to afford this compound as a white crystalline solid.[1]

Part 4: Characterization of the Final Product

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 48-55 °C | [1] |

Spectroscopic Data (Predicted)

¹H NMR (Predicted, CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.90 | d | 2H | Ar-H (ortho to C=O) |

| 7.25 | d | 2H | Ar-H (ortho to CH₃) |

| 3.65 | s | 3H | -OCH ₃ |

| 3.25 | t | 2H | -C(=O)CH ₂- |

| 2.80 | t | 2H | -CH₂C(=O)O- |

| 2.40 | s | 3H | Ar-CH ₃ |

¹³C NMR (Predicted, CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| 197.5 | Ar-C =O |

| 173.0 | -C (=O)OCH₃ |

| 144.0 | Ar-C -CH₃ |

| 134.0 | Ar-C -C=O |

| 129.5 | Ar-C H (ortho to CH₃) |

| 128.0 | Ar-C H (ortho to C=O) |

| 51.5 | -OC H₃ |

| 33.0 | -C H₂C(=O)O- |

| 28.5 | -C(=O)C H₂- |

| 21.5 | Ar-C H₃ |

Conclusion

The synthesis of this compound has been detailed through a reliable and scalable two-step process involving Friedel-Crafts acylation and Fischer esterification. This guide has provided an in-depth look at the mechanisms governing these transformations, along with practical, step-by-step protocols suitable for a research or developmental laboratory setting. The provided characterization data serves as a benchmark for confirming the successful synthesis of the target compound. This versatile keto-ester can now be utilized for further synthetic elaborations in the pursuit of novel chemical entities.

References

-

Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of Methyl 4-(4-methylphenyl)-4-oxobutanoate in Common Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 4-(4-methylphenyl)-4-oxobutanoate, a key intermediate in organic and pharmaceutical synthesis.[1] In the absence of extensive published quantitative data, this document establishes a predictive solubility profile by applying fundamental principles of chemical polarity and intermolecular forces. We delve into the structural analysis of the solute, classify common organic solvents, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding of this compound's behavior in various solvent systems to facilitate reaction design, purification, and formulation development.

Introduction to this compound

This compound is a versatile organic compound valued for its role as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] A precise understanding of its solubility is paramount for optimizing reaction conditions, selecting appropriate crystallization solvents, and developing stable formulations.

Chemical Identity and Physicochemical Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₄O₃[1]

-

Molecular Weight: 206.24 g/mol [1]

-

CAS Number: 57498-54-1[1]

-

Appearance: White crystalline solid[1]

-

Melting Point: 48-55 °C[1]

-

Structure:

(Image of the chemical structure would be placed here in a full document)

Significance in Research and Development

This compound's structure, featuring an aromatic ketone and a methyl ester, makes it a valuable intermediate.[1] Its utility in synthetic chemistry is noted, and its favorable properties, including stability and solubility, are recognized as beneficial for its application in various formulations and even in materials science for the development of polymers and coatings.[1]

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the thermodynamics of the interactions between solute-solute, solvent-solvent, and solute-solvent molecules. A successful dissolution event occurs when the energy released from solute-solvent interactions is sufficient to overcome the solute's lattice energy and the solvent's intermolecular forces.

The "Like Dissolves Like" Paradigm

The most reliable guiding principle for predicting solubility is "like dissolves like".[2][3] This means that substances with similar polarity and intermolecular forces are more likely to be soluble in one another.[4][5]

-

Polar Solutes , which have significant charge separation and dipole moments, dissolve best in Polar Solvents . These interactions are stabilized by dipole-dipole forces and, in some cases, hydrogen bonding.[2][6]

-

Nonpolar Solutes , with even charge distribution, dissolve best in Nonpolar Solvents through weaker London dispersion forces.[5]

Polarity Analysis of this compound

To predict its solubility, we must first analyze the polarity of the target molecule. Its structure contains distinct regions with differing polarities:

-